molecular formula C28H29F3N6 B8553936 4-[5-[2-(1-Phenyl-ethylamino)-pyrimidin-4-YL]-1-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-YL]-piperidine

4-[5-[2-(1-Phenyl-ethylamino)-pyrimidin-4-YL]-1-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-YL]-piperidine

Cat. No.: B8553936
M. Wt: 506.6 g/mol
InChI Key: QICPQLFMWYQJGX-SFHVURJKSA-N
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Description

4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine is a complex organic compound belonging to the class of phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . This compound is notable for its intricate structure, which includes a trifluoromethylphenyl group, a pyrimidinyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and imidazolyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), where the compound acts as an inhibitor . This interaction disrupts the signaling pathways involved in cellular responses to stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-[2-(1-Phenyl-Ethylamino)-Pyrimidin-4-Yl]-1-Methyl-4-(3-Trifluoromethylphenyl)-1H-Imidazol-2-Yl]-Piperidine is unique due to its specific trifluoromethylphenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its unique pharmacological profile .

Properties

Molecular Formula

C28H29F3N6

Molecular Weight

506.6 g/mol

IUPAC Name

4-[3-methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyrimidin-2-amine

InChI

InChI=1S/C28H29F3N6/c1-18(19-7-4-3-5-8-19)34-27-33-16-13-23(35-27)25-24(21-9-6-10-22(17-21)28(29,30)31)36-26(37(25)2)20-11-14-32-15-12-20/h3-10,13,16-18,20,32H,11-12,14-15H2,1-2H3,(H,33,34,35)/t18-/m0/s1

InChI Key

QICPQLFMWYQJGX-SFHVURJKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=N2)C3=C(N=C(N3C)C4CCNCC4)C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=N2)C3=C(N=C(N3C)C4CCNCC4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC(Nc1nccc(-c2c(-c3cccc(C(F)(F)F)c3)nc(C3CCNCC3)n2C)n1)c1ccccc1

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